

Azelaic Acid-d14: A Versatile Tracer for Probing Lipid Metabolism

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Compound of Interest

Compound Name: Azelaic acid-d14

Cat. No.: B585296

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in the field of lipidomics for elucidating the intricate dynamics of lipid metabolism.[1] Among the various tracers available, deuterated compounds offer a robust and non-radioactive means to track the metabolic fate of specific molecules. **Azelaic acid-d14** (d14-AzA), a nine-carbon dicarboxylic acid with all its methylene protons replaced by deuterium, presents a unique opportunity to investigate several aspects of fatty acid metabolism. Its dicarboxylic nature allows it to enter metabolic pathways from a different point compared to traditional monocarboxylic fatty acid tracers, offering novel insights into cellular lipid dynamics. These application notes provide a comprehensive overview of the utility of **Azelaic acid-d14** as a tracer in lipid metabolism studies, complete with detailed experimental protocols and data interpretation guidelines.

Principle of Azelaic Acid-d14 Tracing

Azelaic acid is a naturally occurring dicarboxylic acid that can be metabolized by mammalian cells.[2] It is known to undergo β -oxidation, a process that sequentially shortens the carbon chain.[2][3] When **Azelaic acid-d14** is introduced into a biological system, the deuterium labels are carried through these metabolic pathways. By using mass spectrometry-based techniques, researchers can track the incorporation of these deuterium atoms into various downstream lipid

species. This allows for the quantitative analysis of metabolic fluxes, providing a dynamic picture of lipid synthesis, modification, and degradation.

The primary metabolic route for medium-chain dicarboxylic acids is peroxisomal β -oxidation.[2] [3] This process generates chain-shortened dicarboxylic acids and acetyl-CoA. The deuterated acetyl-CoA can then be incorporated into newly synthesized fatty acids, effectively labeling the de novo lipogenesis pathway.

Applications in Lipid Metabolism Research

The use of **Azelaic acid-d14** as a tracer can be applied to a variety of research areas, including:

- **Measuring De Novo Lipogenesis:** By tracking the incorporation of deuterium from d14-AzA into newly synthesized fatty acids, researchers can quantify the rate of de novo lipogenesis under different physiological or pathological conditions.
- **Investigating Fatty Acid Elongation and Desaturation:** The deuterated tracer can be used to follow the subsequent elongation and desaturation of newly synthesized fatty acids, providing insights into the activity of elongase and desaturase enzymes.
- **Studying Peroxisomal β -oxidation:** The rate of d14-AzA degradation can serve as a proxy for peroxisomal β -oxidation activity, which is relevant in various metabolic disorders.
- **Drug Discovery and Development:** D14-AzA can be used to assess the impact of therapeutic compounds on lipid metabolism pathways, helping to elucidate their mechanism of action and potential off-target effects.

Data Presentation

The quantitative data obtained from **Azelaic acid-d14** tracing experiments can be effectively summarized in tables to facilitate comparison between different experimental conditions. The following table presents a hypothetical dataset illustrating the time-dependent incorporation of deuterium from d14-AzA into various fatty acid species in a cultured hepatocyte model.

Fatty Acid	0 hours	6 hours	12 hours	24 hours
Pimelic acid-d12 (C7)	0	15.2 ± 1.8	25.7 ± 2.5	30.1 ± 3.1
Adipic acid-d10 (C6)	0	8.9 ± 1.1	18.3 ± 2.0	22.5 ± 2.4
Palmitate-d(n) (C16:0)	0	2.1 ± 0.3	5.8 ± 0.7	10.4 ± 1.2
Stearate-d(n) (C18:0)	0	1.5 ± 0.2	4.2 ± 0.5	8.1 ± 0.9
Oleate-d(n) (C18:1)	0	0.8 ± 0.1	2.5 ± 0.3	5.3 ± 0.6

Note: The data in this table is for illustrative purposes only and represents the percentage of the labeled species relative to its total pool. The 'd(n)' indicates the presence of multiple deuterated isotopologues. *Metabolites of **Azelaic acid-d14** via β -oxidation.

Experimental Protocols

I. In Vitro Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for labeling adherent mammalian cells (e.g., hepatocytes, adipocytes) with **Azelaic acid-d14** to trace fatty acid metabolism.

Materials:

- **Azelaic acid-d14** (d14-AzA)
- Mammalian cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

- Solvent for d14-AzA (e.g., ethanol or DMSO)
- Lipid extraction solvents (e.g., methanol, chloroform, isooctane)
- Internal standards (e.g., deuterated fatty acids not expected to be synthesized from d14-AzA)

Procedure:

- Cell Culture: Plate cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Culture cells to the desired confluency (typically 70-80%).
- Preparation of Labeling Medium: Prepare a stock solution of **Azelaic acid-d14** in a suitable solvent. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-100 μ M).
- Labeling: Remove the existing medium from the cells and wash once with PBS. Add the pre-warmed labeling medium containing d14-AzA to the cells.
- Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Cell Harvesting: At each time point, remove the labeling medium and wash the cells twice with ice-cold PBS.
- Lipid Extraction:
 - Lyse the cells by adding a methanol-based solution.
 - Add deuterated internal standards to each sample for normalization.
 - Perform a biphasic lipid extraction using a method such as the Folch or Bligh-Dyer procedure.^[4] For free fatty acids, an extraction with acidified methanol and isooctane can be used.^{[5][6][7]}
 - Collect the organic phase containing the lipids.
- Sample Preparation for Analysis:

- Dry the extracted lipids under a stream of nitrogen.
- For GC-MS analysis, derivatize the fatty acids to form volatile esters (e.g., pentafluorobenzyl (PFB) esters or fatty acid methyl esters (FAMES)).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)
- For LC-MS analysis, resuspend the lipid extract in a suitable solvent.

II. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acid isotopologues.

Instrumentation:

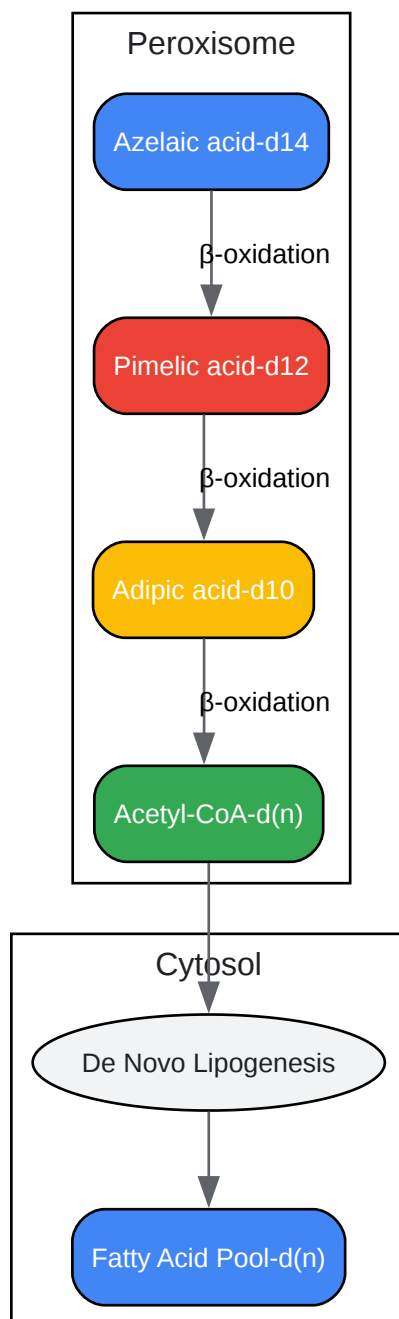
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column for fatty acid analysis (e.g., DB-Wax)[\[8\]](#)

Procedure:

- Injection: Inject the derivatized sample into the GC.
- Separation: Separate the fatty acid derivatives based on their volatility and interaction with the column stationary phase.
- Mass Spectrometry: Analyze the eluting compounds using the mass spectrometer in either full scan mode to identify all deuterated species or selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.
- Data Analysis:
 - Identify the peaks corresponding to the fatty acid derivatives based on their retention times and mass spectra.
 - Determine the isotopic enrichment by calculating the ratio of the peak areas of the deuterated isotopologues to the unlabeled isotopologue.
 - Quantify the absolute amount of each fatty acid using the internal standards.

Visualizations

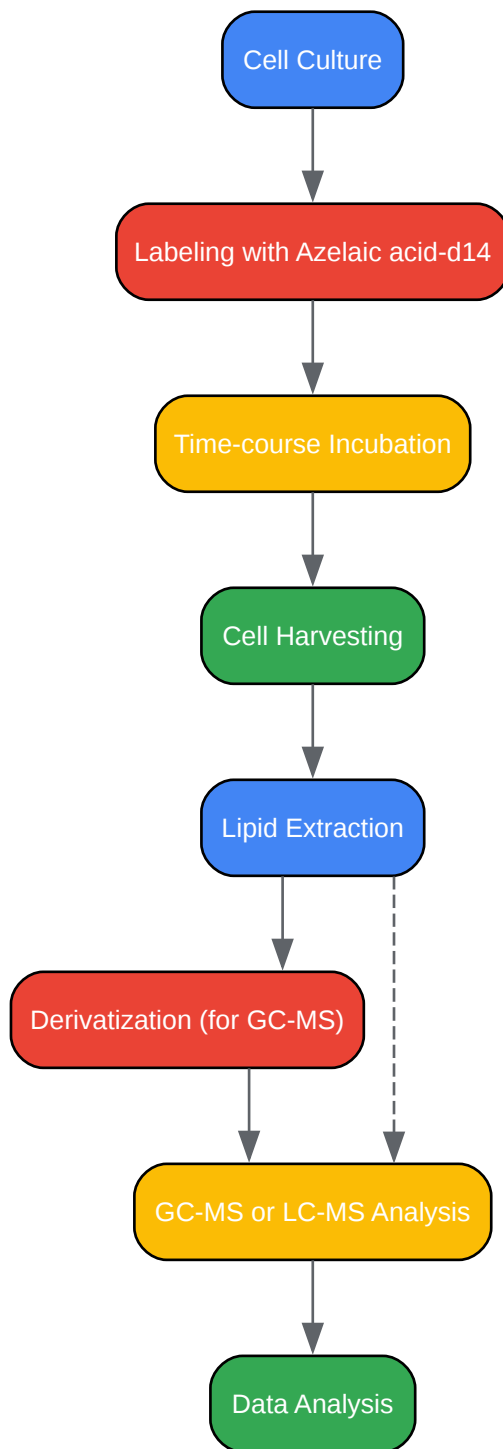
Metabolic Fate of Azelaic Acid-d14



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Caption: Metabolic pathway of **Azelaic acid-d14** in mammalian cells.

Experimental Workflow for Azelaic Acid-d14 Tracing



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Caption: Workflow for tracing lipid metabolism with **Azelaic acid-d14**.

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